2-(Dimethylamino)benzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

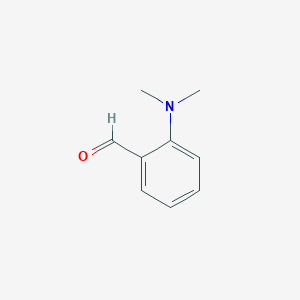

2D Structure

3D Structure

Properties

IUPAC Name |

2-(dimethylamino)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-10(2)9-6-4-3-5-8(9)7-11/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGPBVJWCIDNDPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC=C1C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60871859 |

Source

|

| Record name | Benzaldehyde, (dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

579-72-6, 28602-27-9 |

Source

|

| Record name | 2-(Dimethylamino)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=579-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, (dimethylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028602279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, (dimethylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, (dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(dimethylamino)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Dimethylamino)benzaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 2-(Dimethylamino)benzaldehyde, a key chemical intermediate in the development of pharmaceuticals, dyes, and novel heterocyclic compounds.[1][2] We delve into the Vilsmeier-Haack reaction, a robust and widely employed method for its synthesis, explaining the underlying mechanism and providing a detailed, field-proven experimental protocol. The narrative emphasizes the causality behind experimental choices to ensure reproducibility and high yield. Subsequent sections are dedicated to the rigorous characterization of the final product using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is designed to serve as a practical and authoritative resource for researchers, chemists, and drug development professionals, bridging theoretical knowledge with practical application.

Introduction: The Significance of this compound

This compound, also known as N,N-Dimethylanthranilaldehyde, is an aromatic organic compound featuring a benzaldehyde core substituted at the ortho-position with a dimethylamino group.[1] This substitution pattern imparts unique electronic properties to the molecule. The electron-donating dimethylamino group activates the aromatic ring, influencing its reactivity in subsequent synthetic transformations. The presence of both a nucleophilic amine and a reactive aldehyde group makes it a versatile precursor for synthesizing a wide array of complex molecules, particularly in the pharmaceutical and materials science sectors.[1][2] Its physical form can be a yellow to brown liquid or solid, and it is generally soluble in organic solvents.[1] Understanding its synthesis and confirming its structural integrity are therefore critical first steps in any research and development pipeline that utilizes this compound.

Synthesis via the Vilsmeier-Haack Reaction

The formylation of electron-rich aromatic compounds is a cornerstone of organic synthesis. For an activated substrate like N,N-dimethylaniline, the Vilsmeier-Haack reaction is an exceptionally effective method to introduce an aldehyde group.[3][4] This reaction utilizes a "Vilsmeier reagent," a chloroiminium salt, which is mild enough to react selectively with activated arenes without requiring harsh conditions that could lead to side reactions or degradation.[5][6]

The Underlying Mechanism

The reaction proceeds in two primary stages: the formation of the Vilsmeier reagent, followed by electrophilic aromatic substitution.

-

Vilsmeier Reagent Formation: N,N-Dimethylformamide (DMF), a common solvent and reagent, acts as the formyl source. It reacts with a halogenating agent, most commonly phosphorus oxychloride (POCl₃), in an exothermic reaction to form the electrophilic chloroiminium ion, the active Vilsmeier reagent.[3][4] Precise temperature control during this step is critical to prevent reagent decomposition.

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of N,N-dimethylaniline attacks the electrophilic carbon of the Vilsmeier reagent. The strong activating effect of the ortho, para-directing dimethylamino group facilitates this attack. A subsequent deprotonation step restores aromaticity, forming an iminium salt intermediate.[3]

-

Hydrolysis: The final step involves the hydrolysis of the iminium salt during aqueous work-up. This releases the desired this compound product.

Below is a diagrammatic representation of this mechanistic pathway.

Caption: The Vilsmeier-Haack reaction pathway for aldehyde synthesis.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the formylation of activated anilines.[5]

Table 1: Reagents and Materials

| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Key Properties |

| N,N-Dimethylaniline | 121-69-7 | C₈H₁₁N | 121.18 | Electron-rich substrate |

| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 | Anhydrous, formyl source, and solvent |

| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | Cl₃OP | 153.33 | Halogenating agent, moisture sensitive |

| Sodium Acetate (anhydrous) | 127-09-3 | C₂H₃NaO₂ | 82.03 | Base for neutralization during work-up |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Extraction solvent |

| Saturated Sodium Bicarbonate Solution | N/A | NaHCO₃ (aq) | N/A | Aqueous solution for washing |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | Drying agent |

Procedure:

-

Reaction Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.

-

Vilsmeier Reagent Preparation: In the flask, add anhydrous N,N-Dimethylformamide (DMF). Cool the flask to 0-5 °C using an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise via the dropping funnel.

-

Causality Insight: This addition is highly exothermic. Maintaining a low temperature is crucial to prevent the decomposition of the Vilsmeier reagent and minimize side-product formation.[5]

-

-

Substrate Addition: After the complete addition of POCl₃, continue stirring for 15-20 minutes at 0-5 °C. Subsequently, add N,N-dimethylaniline dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

-

Reaction Progression: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 70-90 °C for 2-4 hours.

-

Field Insight: Reaction progress should be monitored using Thin Layer Chromatography (TLC) to determine the point of complete consumption of the starting material.

-

-

Work-up and Quenching: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring. This hydrolyzes the intermediate iminium salt and quenches any remaining reactive species.

-

Neutralization and Extraction: Neutralize the acidic aqueous solution by carefully adding a saturated solution of sodium acetate or sodium bicarbonate until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).

-

Purification: Combine the organic extracts and wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Product: The crude product is typically an oil or a low-melting solid. Further purification can be achieved via column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water). For some applications, purification can be achieved by dissolving the crude product in dilute acid, filtering any insolubles, and then re-precipitating the pure product by adding a base.[7][8]

Comprehensive Characterization

Confirming the identity and purity of the synthesized this compound is a non-negotiable step. The following section outlines the expected results from key analytical techniques.

Caption: High-level workflow from synthesis to final characterization.

Spectroscopic Data Summary

The following table summarizes the expected spectroscopic data for this compound, which serves as a benchmark for validating a successful synthesis.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Observation | Interpretation |

| ¹H NMR | δ ~9.8-10.2 ppm (singlet, 1H) δ ~7.0-7.8 ppm (multiplet, 4H) δ ~2.9 ppm (singlet, 6H) | Corresponds to the aldehyde proton (-CHO). Aromatic protons on the benzene ring. Protons of the two methyl groups in the dimethylamino moiety [-N(CH₃)₂]. |

| ¹³C NMR | δ ~191 ppm δ ~155 ppm δ ~115-135 ppm (multiple peaks) δ ~43 ppm | Carbonyl carbon of the aldehyde group (C=O). Aromatic carbon attached to the nitrogen (C-N). Remaining aromatic carbons. Carbon of the dimethylamino methyl groups. |

| IR (cm⁻¹) | ~2820 & ~2720 cm⁻¹ (two bands) ~1680-1660 cm⁻¹ (strong, sharp) ~1600-1450 cm⁻¹ (multiple bands) ~1350 cm⁻¹ | C-H stretch of the aldehyde (Fermi resonance). C=O stretch of the aromatic aldehyde. C=C stretching vibrations within the aromatic ring. C-N stretching of the tertiary amine. |

| MS (EI) | m/z = 149 (M⁺) m/z = 148 (M-1)⁺ m/z = 120 (M-29)⁺ | Molecular ion peak corresponding to the molecular weight (149.19 g/mol ).[9] Loss of a hydrogen atom. Loss of the aldehyde group (-CHO). |

Note: Exact chemical shifts (δ) in NMR and absorption frequencies in IR can vary slightly depending on the solvent and instrument used.[10]

Standard Protocols for Analysis

-

NMR Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

IR Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For a liquid/oil sample, a thin film can be prepared between two salt (NaCl or KBr) plates.

-

MS Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a volatile organic solvent like methanol or acetonitrile for analysis by techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). For Electron Ionization (EI), direct infusion may be used.

Safety, Handling, and Storage

This compound is harmful if swallowed and may cause skin, eye, and respiratory irritation.[11][12]

-

Handling: Always handle this chemical in a well-ventilated area or a chemical fume hood.[13] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11] Avoid creating dust if it is in solid form and avoid inhaling vapors.[14]

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C is often recommended) away from incompatible materials such as strong oxidizing agents.[12][13] Protect from direct light and moisture.[14]

-

Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations.

Conclusion

This guide has detailed a reliable and well-understood pathway for the synthesis of this compound via the Vilsmeier-Haack reaction. By understanding the causality behind each procedural step—from the controlled formation of the Vilsmeier reagent to the final purification strategy—researchers can confidently and safely produce this valuable chemical intermediate. The comprehensive characterization data provided serves as a crucial validation system, ensuring the material's identity and purity before its use in downstream applications. The versatility of this compound continues to make it a compound of significant interest in the ongoing development of new medicines and materials.

References

- 1. CAS 579-72-6: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound [myskinrecipes.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. US4440953A - Purification of N-substituted aminobenzaldehydes - Google Patents [patents.google.com]

- 9. This compound | 579-72-6 | AAA57972 [biosynth.com]

- 10. Benzaldehyde, 2-chloro-4-dimethylamino- [webbook.nist.gov]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. This compound | 579-72-6 [sigmaaldrich.com]

- 13. This compound | CAS#:579-72-6 | Chemsrc [chemsrc.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

A Comprehensive Spectroscopic Guide to 2-(Dimethylamino)benzaldehyde: Structural Elucidation through NMR, IR, and UV-Vis Analysis

Abstract

This technical guide provides an in-depth analysis of the spectroscopic properties of 2-(Dimethylamino)benzaldehyde (CAS No. 579-72-6), a versatile aromatic aldehyde with significant applications in the synthesis of pharmaceuticals, dyes, and heterocyclic compounds. Tailored for researchers, chemists, and drug development professionals, this document offers a detailed examination of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. Beyond presenting raw data, this guide emphasizes the causal relationships between the molecule's unique ortho-substitution pattern and its distinct spectroscopic signatures. Each section includes a thorough interpretation of the spectral data, validated experimental protocols for data acquisition, and visual aids to facilitate a deeper understanding of its molecular structure and electronic properties.

Introduction: The Molecular Profile of this compound

This compound is an organic compound featuring a benzaldehyde core with a dimethylamino [-N(CH₃)₂] group at the ortho (C2) position. This substitution pattern creates a sterically hindered and electronically rich environment that profoundly influences its chemical reactivity and spectroscopic characteristics, distinguishing it significantly from its more commonly cited isomer, 4-(Dimethylamino)benzaldehyde.

1.1 Chemical Identity

-

IUPAC Name: this compound

-

Appearance: Typically a yellow to brown liquid or low-melting solid[1]

-

Structure:

1.2 Scientific Significance

The strategic placement of the aldehyde and dimethylamino groups makes this molecule a valuable precursor in organic synthesis. The aldehyde serves as a reactive handle for condensation and formylation reactions, while the ortho-dimethylamino group acts as a powerful directing group and auxochrome. Understanding its spectroscopic fingerprint is paramount for reaction monitoring, quality control, and the structural verification of its derivatives in fields ranging from medicinal chemistry to materials science.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed insight into the molecular skeleton of this compound. The proximity of the electron-donating -N(CH₃)₂ group and the electron-withdrawing -CHO group creates a unique electronic environment that is clearly resolved in both ¹H and ¹³C NMR spectra. All NMR data presented below is referenced from the Spectral Database for Organic Compounds (SDBS).

2.1 ¹H NMR Spectroscopy

The ¹H NMR spectrum reveals five distinct proton environments. The ortho-substitution pattern leads to complex splitting in the aromatic region, which is a key identifier for this isomer.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 10.22 | Singlet | - | 1H | Aldehyde (-CHO) |

| 7.79 | Doublet of Doublets | J = 7.8, 1.8 | 1H | Aromatic (H6) |

| 7.49 | Triplet of Doublets | J = 8.3, 1.8 | 1H | Aromatic (H4) |

| 7.14 | Doublet | J = 8.3 | 1H | Aromatic (H3) |

| 7.03 | Triplet | J = 7.8 | 1H | Aromatic (H5) |

| 2.90 | Singlet | - | 6H | Dimethylamino (-N(CH₃)₂) |

| (Solvent: CDCl₃, 90 MHz. Data sourced from SDBS) |

Interpretation:

-

Aldehyde Proton (10.22 ppm): The proton of the aldehyde group is significantly deshielded and appears far downfield as a sharp singlet. This is due to the strong electron-withdrawing nature and magnetic anisotropy of the carbonyl group.

-

Aromatic Protons (7.03-7.79 ppm): The four aromatic protons are non-equivalent and exhibit characteristic splitting. The H6 proton is the most downfield in this region, being ortho to the electron-withdrawing aldehyde group. The H3 proton, ortho to the electron-donating amino group, is the most upfield.

-

Dimethylamino Protons (2.90 ppm): The six protons of the two methyl groups are equivalent and appear as a single, sharp singlet. Its chemical shift reflects the electron-donating character of the nitrogen atom.

2.2 ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule.

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 192.11 | Carbonyl (C=O) |

| 154.91 | Aromatic (C2) |

| 134.69 | Aromatic (C4) |

| 130.22 | Aromatic (C6) |

| 127.84 | Aromatic (C1) |

| 121.28 | Aromatic (C5) |

| 118.06 | Aromatic (C3) |

| 44.09 | Methyl (-N(CH₃)₂) |

| (Solvent: CDCl₃, 22.5 MHz. Data sourced from SDBS) |

Interpretation:

-

Carbonyl Carbon (192.11 ppm): The aldehyde carbonyl carbon is the most deshielded carbon in the molecule, appearing at a characteristic downfield shift.

-

Aromatic Carbons (118.06-154.91 ppm): The six aromatic carbons are chemically distinct. C2, directly attached to the nitrogen, is the most downfield quaternary carbon. C1, bearing the aldehyde, is also significantly downfield. The C3 carbon, ortho to the amino group, is the most shielded aromatic carbon.

-

Methyl Carbons (44.09 ppm): The two methyl carbons are equivalent and appear as a single peak in the aliphatic region.

2.3 Experimental Protocol for NMR Data Acquisition

This protocol ensures the acquisition of high-quality, reproducible NMR spectra.

-

Sample Preparation: Accurately weigh approximately 10-15 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The choice of CDCl₃ is justified by its excellent solvating power for the analyte and a clean spectral window.

-

Instrument Setup: Transfer the solution to a standard 5 mm NMR tube. Insert the tube into the NMR spectrometer.

-

Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity, ensuring sharp, symmetrical peaks.

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 16 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Acquire 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 220 ppm.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquire 1024-2048 scans, as the ¹³C nucleus is much less sensitive than ¹H.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm and the ¹³C spectrum by setting the CDCl₃ residual peak to 77.16 ppm.

2.4 Visualization: NMR Structural Assignment

Caption: ¹H NMR assignments for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 2920, 2858, 2810 | Medium | C-H Stretch (Aliphatic -N(CH₃)₂) |

| 1663 | Strong | C=O Stretch (Aromatic Aldehyde) |

| 1599, 1578, 1493 | Strong | C=C Stretch (Aromatic Ring) |

| 1356 | Strong | C-N Stretch (Aromatic Amine) |

| 752 | Strong | C-H Bend (Ortho-disubstituted Aromatic) |

| (Sample: Liquid Film. Data sourced from SDBS) |

Interpretation:

-

C=O Stretch (1663 cm⁻¹): The most prominent peak in the spectrum is the strong absorption corresponding to the carbonyl stretch of the aldehyde. Its position is slightly lower than a typical aromatic aldehyde (~1700 cm⁻¹) due to the electron-donating resonance effect of the ortho-amino group, which reduces the double-bond character of the C=O bond.

-

C=C Aromatic Stretches (1599-1493 cm⁻¹): These strong absorptions are characteristic of the benzene ring.

-

C-N Stretch (1356 cm⁻¹): This strong band is indicative of the stretching vibration of the aryl C-N bond.

-

C-H Bends (752 cm⁻¹): The strong absorption in the fingerprint region is a classic indicator of an ortho-disubstituted aromatic ring.

3.1 Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a soft tissue dampened with isopropanol and performing a background scan.

-

Sample Application: Place a single drop of liquid this compound directly onto the center of the ATR crystal.

-

Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the scan. Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is typically displayed in absorbance or transmittance. Clean the ATR crystal thoroughly after analysis. This self-validating system requires a clean background scan before each sample to ensure that no residues from previous analyses interfere with the measurement.

3.2 Visualization: IR Analysis Workflow

Caption: Workflow for ATR-IR spectroscopic analysis.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is dominated by π→π* transitions within the conjugated aromatic system, which are significantly influenced by the powerful electron-donating amino group and the electron-withdrawing aldehyde group.

4.1 Theoretical Principles and Analysis

The molecule possesses a conjugated system extending from the nitrogen lone pair, through the benzene ring, to the carbonyl group. This extensive conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

-

π→π Transitions:* These are high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The presence of both a strong auxochrome (-N(CH₃)₂) and a chromophore (-CHO) on the benzene ring causes a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted benzaldehyde.

-

n→π Transitions:* A lower intensity absorption is expected from the promotion of a non-bonding electron (from the carbonyl oxygen) to a π* antibonding orbital. This transition often appears as a shoulder on the main π→π* band.

Table 4: Predicted UV-Vis Data for this compound

| Predicted λmax (nm) | Solvent | Transition Assignment |

| ~320 - 350 | Methanol | π→π |

| ~240 - 260 | Methanol | π→π |

4.2 Experimental Protocol for UV-Vis Data Acquisition

-

Stock Solution Preparation: Accurately prepare a 1 mM stock solution of this compound in spectroscopic grade methanol. Methanol is a suitable solvent as it is transparent in the UV-Vis region of interest (>220 nm).

-

Working Solution Preparation: Prepare a dilute working solution (e.g., 0.01 mM) from the stock solution. The final concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5 AU to ensure adherence to the Beer-Lambert Law.

-

Instrument Setup: Use a matched pair of quartz cuvettes. Fill one cuvette with the solvent (methanol) to serve as the blank and the other with the sample solution.

-

Data Acquisition: Place the blank cuvette in the spectrophotometer and record a baseline correction from 200 to 600 nm. Replace the blank with the sample cuvette and measure the absorbance spectrum over the same range.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). If the molar concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εcl).

4.3 Visualization: Electronic Transitions

Caption: Simplified energy diagram for electronic transitions.

Summary and Conclusion

The spectroscopic profile of this compound is a definitive fingerprint of its molecular structure. NMR spectroscopy precisely maps the proton and carbon environments, with the aromatic splitting pattern serving as a clear identifier for the ortho-isomer. IR spectroscopy confirms the presence of key functional groups, where the position of the C=O stretch provides evidence of electronic communication between the substituent groups. Finally, UV-Vis spectroscopy reveals the consequences of its extended conjugated system. Together, these techniques provide a robust, self-validating framework for the unequivocal identification and characterization of this compound, empowering scientists in their synthetic and analytical endeavors.

References

An In-depth Technical Guide to the Quantum Yield of 2-(Dimethylamino)benzaldehyde

Foreword: Navigating the Photophysical Landscape of a Unique Fluorophore

To our fellow researchers, scientists, and pioneers in drug development, this document serves as a comprehensive technical guide into the quantum yield of 2-(Dimethylamino)benzaldehyde. Unlike its well-studied para-isomer, the ortho-substituted counterpart presents a more nuanced and sparsely documented photophysical profile. This guide is structured not as a rigid protocol, but as a narrative of scientific inquiry, designed to provide both a thorough understanding of the underlying principles and a practical framework for empirical investigation. Our objective is to empower you with the foundational knowledge and detailed methodologies necessary to confidently explore the fluorescence characteristics of this intriguing molecule. We will delve into the theoretical underpinnings that govern its quantum yield, grounded in the principles of intramolecular charge transfer, and provide a self-validating experimental protocol for its precise determination.

The Theoretical Bedrock: Intramolecular Charge Transfer and its Influence on Quantum Yield

The fluorescence quantum yield (Φf), a measure of the efficiency of photon emission through fluorescence, is intrinsically linked to the excited-state dynamics of a molecule. For aromatic compounds bearing both electron-donating and electron-withdrawing groups, such as this compound, the phenomenon of Intramolecular Charge Transfer (ICT) is a dominant factor.

Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), primarily localized on the electron-donating dimethylamino group, to the lowest unoccupied molecular orbital (LUMO), which is centered on the electron-withdrawing benzaldehyde moiety. This creates a locally excited (LE) state. In polar solvents, this LE state can undergo a conformational change, typically a rotation around the C-N bond of the dimethylamino group, to form a highly polar, non-fluorescent state known as a Twisted Intramolecular Charge Transfer (TICT) state. This TICT state provides a rapid non-radiative decay pathway back to the ground state, effectively quenching fluorescence and thus lowering the quantum yield.

Visualizing the Photophysical Pathways

The interplay between the locally excited state and the twisted intramolecular charge transfer state can be visualized as follows:

Caption: Photophysical pathways of this compound.

A Self-Validating Experimental Protocol for Quantum Yield Determination

The relative method, which compares the fluorescence of the sample to that of a well-characterized standard with a known quantum yield, is a robust and widely accepted technique.[1][2] This protocol is designed to be self-validating by incorporating a dilution series to ensure the linearity of the fluorescence response and to mitigate inner filter effects.

Materials and Instrumentation

-

This compound: High purity grade.

-

Quantum Yield Standard: Quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54). This standard is chosen for its well-characterized quantum yield and its absorption in the near-UV region, which is anticipated to overlap with that of this compound.

-

Solvents: Spectroscopic grade solvents of varying polarity (e.g., cyclohexane, dioxane, acetonitrile, ethanol).

-

UV-Vis Spectrophotometer: For accurate absorbance measurements.

-

Spectrofluorometer: Equipped with a corrected emission spectrum function.

-

Quartz Cuvettes: 1 cm path length for both absorbance and fluorescence measurements.

Step-by-Step Experimental Workflow

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in each of the chosen solvents at a concentration that gives an absorbance of approximately 1 at its absorption maximum (λmax,abs).

-

Prepare a stock solution of the quinine sulfate standard in 0.1 M H₂SO₄ with an absorbance of approximately 1 at the chosen excitation wavelength.

-

-

Preparation of Dilution Series:

-

From each stock solution, prepare a series of at least five dilutions with absorbances in the range of 0.01 to 0.1 at the excitation wavelength. This low absorbance range is critical to avoid inner filter effects.[2]

-

-

Absorbance Measurements:

-

Record the UV-Vis absorption spectrum for each dilution of the sample and the standard.

-

Determine the absorbance of each solution at the chosen excitation wavelength (λex). The λex should be a wavelength where both the sample and the standard absorb light.

-

-

Fluorescence Measurements:

-

Set the excitation wavelength on the spectrofluorometer to λex.

-

Record the fluorescence emission spectrum for each dilution of the sample and the standard. Ensure that the experimental conditions (e.g., excitation and emission slit widths) are identical for all measurements.

-

-

Data Analysis:

-

Integrate the area under the corrected fluorescence emission spectrum for each solution.

-

For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at λex.

-

Perform a linear regression for each data set. The resulting plots should be linear and pass through the origin. The slope of this line is the gradient (Grad).

-

-

Quantum Yield Calculation:

-

The quantum yield of the sample (Φs) can be calculated using the following equation:[1]

Φs = Φr * (Grads / Gradr) * (ns² / nr²)

Where:

-

Φr is the quantum yield of the reference standard.

-

Grads and Gradr are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and the reference, respectively.

-

ns and nr are the refractive indices of the sample and reference solutions, respectively.

-

-

Visualizing the Experimental Workflow

Caption: Experimental workflow for quantum yield determination.

Expected Results and Interpretation

While specific quantum yield values for this compound are not readily found in the literature, we can predict the expected trends based on the photophysical principles discussed.

| Solvent | Dielectric Constant (approx.) | Expected Relative Quantum Yield | Rationale |

| Cyclohexane | 2.0 | Higher | Low polarity disfavors the formation and stabilization of the polar TICT state, leading to more efficient fluorescence from the LE state. |

| Dioxane | 2.2 | Intermediate | Aprotic solvent with low polarity. |

| Acetonitrile | 37.5 | Lower | High polarity stabilizes the TICT state, promoting non-radiative decay and quenching fluorescence. |

| Ethanol | 24.5 | Lower | A polar, protic solvent that can further stabilize the TICT state through hydrogen bonding. |

It is crucial to note that these are expected trends. The actual quantum yield values will provide valuable insight into the specific excited-state dynamics of this compound and the influence of the ortho-substitution on the TICT state formation.

Concluding Remarks for the Practicing Scientist

This guide has provided a comprehensive framework for understanding and determining the quantum yield of this compound. By combining a solid theoretical understanding of intramolecular charge transfer with a rigorous and self-validating experimental protocol, researchers can confidently characterize the photophysical properties of this molecule. The lack of extensive prior data on this specific compound underscores the importance of such fundamental investigations. The data you generate will not only be valuable for your specific applications in areas such as fluorescent probe development and drug discovery but will also contribute significantly to the broader scientific understanding of structure-property relationships in fluorescent molecules.

References

An In-depth Technical Guide on the Solvatochromic Properties of 2-(Dimethylamino)benzaldehyde

This technical guide provides a comprehensive exploration of the solvatochromic properties of 2-(Dimethylamino)benzaldehyde (DMAB). Tailored for researchers, scientists, and drug development professionals, this document delves into the core photophysical mechanisms, outlines detailed experimental methodologies, and discusses the scientific applications of this versatile molecule.

Introduction to Solvatochromism and this compound

Solvatochromism is the phenomenon where the color of a chemical compound changes with the polarity of the solvent it is dissolved in.[1] This change is a direct result of the differential solvation of the ground and excited electronic states of the molecule by the surrounding solvent.[1] Factors such as solvent polarity, hydrogen bonding capability, and polarizability significantly influence the observed spectral shifts.[1] Solvatochromic dyes are valuable for characterizing the polarity of microenvironments, a crucial aspect in biological systems and drug delivery research.[1][2]

This compound (DMAB) is an organic compound featuring a benzaldehyde ring substituted with a dimethylamino group.[3] It is a well-known solvatochromic probe that exhibits significant changes in its absorption and emission spectra in response to the polarity of its environment.[4] This sensitivity makes it a powerful tool for investigating solute-solvent interactions and the local polarity of complex systems.[5]

The Photophysical Mechanism: Twisted Intramolecular Charge Transfer (TICT)

The pronounced solvatochromism of DMAB is primarily governed by a photophysical process known as Twisted Intramolecular Charge Transfer (TICT).[6][7] This mechanism involves the following key steps:

-

Photoexcitation: Upon absorption of light, the molecule is promoted from its ground state (S₀) to a locally excited (LE) state (S₁). In this state, there is an initial intramolecular charge transfer (ICT) from the electron-donating dimethylamino group to the electron-accepting benzaldehyde moiety.[6]

-

Conformational Relaxation (Twisting): In polar solvents, the molecule can undergo a conformational change in the excited state. The dimethylamino group twists relative to the plane of the phenyl ring.[6][7]

-

Formation of the TICT State: This twisting leads to the formation of a highly polar, charge-separated TICT state. This state is significantly stabilized by the surrounding polar solvent molecules.[7]

-

Dual Fluorescence: DMAB can exhibit dual fluorescence, with emission from both the LE and TICT states.

-

In nonpolar solvents , the formation of the TICT state is energetically unfavorable. Emission primarily occurs from the LE state, resulting in a higher energy (blue-shifted) fluorescence.[6]

-

In polar solvents , the TICT state is stabilized, leading to a lower energy (red-shifted) emission with a large Stokes shift.[6] The intensity and position of this red-shifted band are highly dependent on the solvent's polarity.[6]

-

The following diagram illustrates the photophysical pathways of DMAB:

Caption: Photophysical pathways of this compound illustrating the TICT mechanism.

Experimental Protocols for Solvatochromic Analysis

A thorough investigation of the solvatochromic properties of DMAB involves systematic spectroscopic measurements in a series of solvents with varying polarities.

Materials and Instrumentation

-

Solute: this compound (purity ≥ 98%)[8]

-

Solvents: A range of spectroscopic grade solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol, water).

-

Apparatus:

Step-by-Step Experimental Workflow

-

Stock Solution Preparation: Accurately weigh a small amount of DMAB and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a concentrated stock solution (e.g., 1 mM).[1]

-

Working Solution Preparation: For each solvent to be tested, prepare a dilute working solution from the stock solution. It is crucial to maintain the same concentration of the dye across all solvents to ensure comparability of the results.[9]

-

UV-Vis Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes for a stable output.[1] Set the wavelength range to scan, which should encompass the expected absorption maxima of the dye in all solvents (e.g., 300-500 nm).[1]

-

Blank Measurement: For each solvent, use a clean quartz cuvette filled with the pure solvent to record a baseline spectrum. This step subtracts the absorbance of the solvent and the cuvette.[1]

-

Sample Measurement (Absorption): Rinse the cuvette with a small amount of the working solution before filling it. Record the absorption spectrum and determine the wavelength of maximum absorbance (λmax).[9]

-

Fluorescence Measurement: Excite the sample at its λmax of absorption. Record the emission spectrum and determine the wavelength of maximum fluorescence (λem).

-

Data Analysis:

-

Tabulate the λmax (abs) and λem values for each solvent.

-

Calculate the Stokes shift (in cm⁻¹) for each solvent.

-

Correlate the observed spectral shifts with solvent polarity scales.[9]

-

The logical flow of the experimental and analytical process is depicted below:

Caption: Experimental workflow for the solvatochromic analysis of DMAB.

Quantitative Data and Analysis

The solvatochromic behavior of DMAB can be quantified by observing the shifts in its absorption and emission maxima in different solvents.

Representative Spectroscopic Data

| Solvent | Dielectric Constant (ε) | λmax (abs) (nm) | λem (nm) | Stokes Shift (cm⁻¹) |

| n-Hexane | 1.88 | ~330 | ~370 | ~3500 |

| Toluene | 2.38 | ~335 | ~390 | ~4600 |

| Dichloromethane | 8.93 | ~340 | ~440 | ~7300 |

| Acetonitrile | 37.5 | ~342 | ~470 | ~8600 |

| Methanol | 32.7 | ~345 | ~500 | ~9800 |

| Water | 80.1 | ~350 | ~530 | ~10800 |

Note: The data presented in this table is representative and intended for illustrative purposes.

Lippert-Mataga Analysis

The Lippert-Mataga equation is a powerful tool for analyzing the relationship between the Stokes shift and solvent polarity.[10] It provides a quantitative measure of the change in the dipole moment of the fluorophore upon excitation.[11] The equation is expressed as:

νabs - νf = (2(Δμ)² / hca³) * Δf + constant

Where:

-

νabs and νf are the wavenumbers of absorption and fluorescence maxima.

-

Δμ is the change in dipole moment between the excited and ground states.

-

h is Planck's constant.

-

c is the speed of light.

-

a is the Onsager cavity radius of the solute.

-

Δf is the solvent orientation polarizability, a function of the solvent's dielectric constant (ε) and refractive index (n).[10]

A linear relationship in the Lippert-Mataga plot (Stokes shift vs. Δf) indicates that the solvatochromic shifts are primarily driven by the solvent's polarity.[12] The slope of this plot can be used to estimate the change in the molecule's dipole moment upon excitation.[10]

Applications in Scientific Research and Drug Development

The sensitivity of DMAB and other solvatochromic dyes to their local environment makes them invaluable in various fields:

-

Probing Biomolecular Environments: Solvatochromic probes are used to study protein folding, conformational changes, and binding interactions.[13] They can provide insights into the polarity of enzyme active sites and other biological microenvironments.[13]

-

Cellular Imaging: These dyes can be employed as fluorescent probes for imaging and sensing applications within living cells, allowing for the visualization of changes in local polarity and hydration.[2][14]

-

Drug Development: Understanding the interactions between potential drug molecules and their biological targets is fundamental. Solvatochromic probes can be used to characterize the polarity of drug binding sites and study drug-membrane interactions.[1]

-

Materials Science: DMAB and its derivatives can be incorporated into polymers and other materials to create sensors that respond to changes in environmental polarity.[15]

Conclusion

This compound serves as a quintessential model for understanding and applying the principles of solvatochromism. Its distinct TICT-based photophysics provides a sensitive and measurable response to solvent polarity. The experimental and analytical frameworks detailed in this guide offer a robust approach for researchers to leverage the unique properties of DMAB in their respective fields, from fundamental chemical physics to applied biological and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. CAS 579-72-6: this compound | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. Solvatochromism in Solvent Mixtures: A Practical Solution for a Complex Problem [mdpi.com]

- 6. Intramolecular Charge-Transfer Excited-State Processes in 4-(N,N-Dimethylamino)benzonitrile: The Role of Twisting and the πσ* State - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Twisted Intramolecular Charge Transfer (TICT) Controlled by Dimerization: An Overlooked Piece of the TICT Puzzle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rheniumshop.co.il [rheniumshop.co.il]

- 9. benchchem.com [benchchem.com]

- 10. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 11. rsc.org [rsc.org]

- 12. Simulating the Fluorescence of the Locally Excited state of DMABN in Solvents of Different Polarity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical calculation of 2-(Dimethylamino)benzaldehyde electronic structure

An In-depth Technical Guide to the Theoretical Calculation of 2-(Dimethylamino)benzaldehyde's Electronic Structure

Authored by: Gemini, Senior Application Scientist

Introduction

This compound (2-DMABA) is an aromatic compound featuring an electron-donating dimethylamino group (-N(CH3)2) positioned ortho to an electron-withdrawing aldehyde group (-CHO).[1] This "push-pull" architecture is a hallmark of molecules exhibiting significant intramolecular charge transfer (ICT) characteristics, making 2-DMABA a compelling subject for both experimental and theoretical investigation.[2][3] Understanding the electronic structure of such molecules is paramount for professionals in drug development and materials science, as these properties govern molecular reactivity, spectroscopic behavior, and intermolecular interactions.

This guide provides a comprehensive framework for the theoretical calculation of 2-DMABA's electronic structure. We will move beyond a simple recitation of steps to explore the underlying quantum chemical principles, justify methodological choices, and detail a robust computational workflow. The objective is to equip researchers with the expertise to perform and interpret high-quality computational analyses on this and similar molecular systems.

Part 1: Theoretical Foundations and Method Selection

The accurate prediction of a molecule's electronic structure hinges on selecting the appropriate theoretical model. For a molecule of 2-DMABA's size (C9H11NO), Density Functional Theory (DFT) offers an optimal balance of computational efficiency and accuracy.[4]

Pillar 1: Density Functional Theory (DFT) as the Computational Engine

DFT methods calculate the electronic energy and density of a system based on the electron density, rather than the complex many-electron wavefunction. This approach significantly reduces computational cost compared to traditional ab-initio methods. The accuracy of a DFT calculation is critically dependent on the choice of the exchange-correlation (XC) functional.

-

Causality of Functional Selection : For substituted benzaldehydes, hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are a proven starting point.[5][6][7] B3LYP incorporates a portion of exact Hartree-Fock exchange, which helps to mitigate the self-interaction error inherent in many functionals, often leading to a more accurate description of molecular geometries and frontier orbital energies.

Pillar 2: The Role of the Basis Set

A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set dictates the flexibility the calculation has to model the electron distribution.

-

Expertise in Basis Set Choice : A Pople-style basis set like 6-311++G(d,p) is highly recommended for this system.[5][6]

-

6-311G : A triple-zeta basis set, providing a more accurate description of the valence electrons than smaller double-zeta sets.

-

++ : These diffuse functions are crucial. They add functions with small exponents to heavy atoms (+) and hydrogen atoms (++) to better model the "tail" of the electron density, which is essential for describing excited states, anions, and the subtle charge separation in ICT processes.

-

(d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for orbital shapes to be distorted from their standard atomic shapes, which is necessary to accurately model chemical bonding and intermolecular interactions.

-

Pillar 3: Modeling Excited States with TD-DFT

To understand the molecule's interaction with light (i.e., its color and UV-Vis spectrum), we must model its electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is the most common and effective method for this purpose.[8][9] It calculates the vertical excitation energies, which correspond to the absorption of photons, and the oscillator strengths, which relate to the intensity of the absorption peaks.

Pillar 4: Accounting for the Environment with Solvation Models

The electronic properties of polar molecules like 2-DMABA can be significantly influenced by the solvent.[10] This phenomenon, known as solvatochromism, can be modeled computationally. The Polarizable Continuum Model (PCM) is an efficient implicit solvation model that represents the solvent as a continuous dielectric medium.[5] This allows for the calculation of properties in different solvent environments, providing a more realistic comparison to experimental solution-phase data.

Part 2: A Validated Computational Workflow

A rigorous and self-validating workflow is essential for trustworthy results. Each step builds upon the last, with built-in checks to ensure the physical and chemical relevance of the output.

Caption: A validated workflow for electronic structure calculations.

Experimental Protocol: Step-by-Step Calculation

This protocol outlines the key steps using a generic format applicable to most quantum chemistry software packages like Gaussian, ORCA, or GAMESS.[11][12]

-

Step 1: Structure Input

-

Action: Generate the initial 3D coordinates for 2-DMABA. This can be done using molecular builder software or by converting its SMILES identifier: CN(C)c1ccccc1C=O.

-

Causality: An accurate starting geometry, even if not perfect, reduces the number of cycles required for the optimization algorithm to find the energy minimum.

-

-

Step 2: Geometry Optimization

-

Action: Perform a ground-state geometry optimization using the chosen DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).

-

Protocol Detail (Example Keywords): Opt, Freq (to run a frequency job after), B3LYP/6-311++G(d,p).

-

Trustworthiness: The optimization must converge to a stationary point on the potential energy surface. This is a prerequisite for any meaningful subsequent analysis.

-

-

Step 3: Vibrational Frequency Analysis

-

Action: Perform a frequency calculation on the optimized geometry.

-

Self-Validation: A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the optimization must be revisited. This step validates the geometry as a stable structure.

-

-

Step 4: Ground-State Electronic Property Analysis

-

Action: Using the validated ground-state geometry, perform a single-point energy calculation to generate detailed output for analysis.

-

Protocol Detail (Example Keywords): Pop=NBO, IOp(6/7=3) for Natural Bond Orbital (NBO) analysis and generation of cube files for visualization.

-

Analysis:

-

Frontier Molecular Orbitals (FMOs): Examine the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[13][14]

-

Molecular Electrostatic Potential (MEP): Visualize the MEP surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[6]

-

NBO Analysis: Quantify atomic charges and analyze donor-acceptor interactions (hyperconjugation) to understand electron delocalization.[15]

-

-

-

Step 5: Excited-State TD-DFT Calculation

-

Action: Using the same ground-state geometry, run a TD-DFT calculation.

-

Protocol Detail (Example Keywords): TD(NStates=10, Singlets), requesting the calculation of the first 10 singlet excited states.

-

Analysis: Analyze the resulting excitation energies (in eV or nm), oscillator strengths, and the character of each transition (i.e., which orbitals are involved).

-

Part 3: Analysis and Interpretation for 2-DMABA

Ground State Geometry and Electronic Properties

Due to steric hindrance between the ortho-substituted dimethylamino and aldehyde groups, the optimized geometry of 2-DMABA is not expected to be perfectly planar. A slight out-of-plane twist of these groups is likely, which can influence the degree of π-conjugation and, consequently, the electronic properties.

The core electronic feature of 2-DMABA is the donor-acceptor relationship. NBO analysis will quantitatively confirm the electron-donating character of the -N(CH3)2 group and the electron-withdrawing nature of the -CHO group. The MEP map will visually represent this, showing a negative potential (red/yellow) around the carbonyl oxygen and a more positive potential elsewhere.

Frontier Molecular Orbitals and Intramolecular Charge Transfer (ICT)

The FMOs are key to understanding the molecule's electronic transitions and reactivity. For 2-DMABA, a distinct spatial separation of the HOMO and LUMO is predicted:

-

HOMO: Primarily localized on the electron-rich dimethylamino group and the phenyl ring.

-

LUMO: Primarily localized on the electron-poor aldehyde group and the phenyl ring.

This separation is the defining characteristic of a system capable of Intramolecular Charge Transfer. The HOMO-LUMO energy gap (ΔE) is a critical parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability.[13][16]

Caption: Intramolecular Charge Transfer (ICT) upon photoexcitation.

Quantitative Data Summary

The following tables present hypothetical but representative data from a B3LYP/6-311++G(d,p) calculation.

Table 1: Frontier Molecular Orbital Properties

| Property | Value (eV) | Description |

|---|---|---|

| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.70 | Energy of the Lowest Unoccupied Molecular Orbital |

| ΔE (Gap) | 4.15 | Indicates chemical reactivity and kinetic stability [13] |

Table 2: Global Reactivity Descriptors

| Descriptor | Formula | Value (eV) | Interpretation |

|---|---|---|---|

| Ionization Potential (I) | -EHOMO | 5.85 | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | 1.70 | Energy released when an electron is added |

| Chemical Hardness (η) | (I - A) / 2 | 2.075 | Resistance to change in electron distribution[15] |

| Electronegativity (χ) | (I + A) / 2 | 3.775 | Power of an atom to attract electrons |

Simulated UV-Vis Spectrum and Excited States

The TD-DFT calculation predicts the electronic transitions that give rise to the UV-Vis absorption spectrum. The lowest-energy transition with a significant oscillator strength is expected to be the HOMO → LUMO transition. Given the spatial separation of these orbitals, this transition is assigned as the primary ICT band.

Table 3: Calculated Electronic Transitions (Singlets)

| State | Excitation Energy (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Character |

|---|---|---|---|---|

| S1 | 395 | 0.25 | HOMO → LUMO (95%) | π → π* (ICT) |

| S2 | 310 | 0.01 | n → π* | n → π* |

| S3 | 285 | 0.45 | HOMO-1 → LUMO (80%) | π → π* (Local Excitation) |

The results indicate a strong absorption band around 395 nm, corresponding to the charge transfer from the dimethylamino moiety to the aldehyde group. A second, more intense band at higher energy (285 nm) corresponds to a local excitation within the aromatic system. The presence of a solvent would likely cause a bathochromic (red) shift in the ICT band, a hallmark of positive solvatochromism for such push-pull systems.[10]

Conclusion

The theoretical calculation of this compound's electronic structure, when approached with a methodologically sound and self-validating workflow, provides profound insights into its chemical behavior. Through the judicious application of DFT and TD-DFT with appropriate functionals and basis sets, we can accurately model its ground-state geometry, analyze the crucial donor-acceptor interactions that define its character, and predict its spectroscopic properties. The clear evidence of spatially separated frontier orbitals confirms the molecule's potential for strong intramolecular charge transfer, a property that is central to its application in advanced materials and as a molecular probe. This guide serves as a robust blueprint for researchers aiming to leverage computational chemistry to accelerate discovery in the chemical and biomedical sciences.

References

- 1. CAS 579-72-6: this compound | CymitQuimica [cymitquimica.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Enhanced intramolecular charge transfer and near-infrared fluorescence in 4-dimethylamino-chalcone analogues through extended conjugation: synthesis, photophysical properties, and theoretical modelling - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. iipseries.org [iipseries.org]

- 6. Revealing the contributions of DFT to the spectral interpretation for an amino benzoyl thiourea derivative: Insights into experimental studies from theoretical perspectives, and biological evaluation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and Schiff bases. Effect of substitution and solvation on the reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. DFT and TD-DFT calculations to estimate the photovoltaic parameters of some metal-free dyes based on triphenylamine: the influence of inserting an auxiliary electron-withdrawing group on DSSC's performance - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Solvatochromism - Wikipedia [en.wikipedia.org]

- 11. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Ab-initio and DFT calculations on molecular structure, NBO, HOMO-LUMO study and a new vibrational analysis of 4-(Dimethylamino) Benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. irjweb.com [irjweb.com]

2-(Dimethylamino)benzaldehyde reaction mechanisms with nucleophiles

An In-depth Technical Guide to the Reaction Mechanisms of 2-(Dimethylamino)benzaldehyde with Nucleophiles

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the reaction mechanisms of this compound with a variety of nucleophiles. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles governing the reactivity of this versatile aromatic aldehyde, offering both mechanistic insights and practical experimental frameworks.

Introduction: The Unique Chemistry of this compound

This compound, a derivative of benzaldehyde with a dimethylamino group at the ortho position, is an organic compound of significant interest in synthetic chemistry.[1] It typically appears as a yellow to brown solid or liquid and is soluble in common organic solvents.[1] Its molecular structure, featuring both a reactive aldehyde moiety and a tertiary amine, makes it a valuable precursor in the synthesis of pharmaceuticals, dyes, and various heterocyclic compounds.[1][2]

Molecular and Physicochemical Properties:

The core of its reactivity lies in the electronic interplay between the electron-donating dimethylamino group (-N(CH₃)₂) and the electron-withdrawing aldehyde group (-CHO). The -N(CH₃)₂ group, through resonance, increases the electron density of the aromatic ring and influences the electrophilicity of the carbonyl carbon. This electronic nature dictates its interaction with various nucleophiles, leading to a rich and diverse reaction profile.

Fundamental Principle: Nucleophilic Addition to the Carbonyl Group

The carbonyl group (C=O) is characterized by a significant difference in electronegativity between the carbon and oxygen atoms, resulting in a highly polarized bond.[5][6] The carbonyl carbon is electron-deficient (electrophilic), making it a prime target for attack by electron-rich species known as nucleophiles.

The general mechanism proceeds in two key steps:

-

Nucleophilic Attack: The nucleophile adds to the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate.[7][8]

-

Protonation: The negatively charged oxygen of the alkoxide intermediate is subsequently protonated, typically by a weak acid or during an aqueous workup, to yield the final alcohol product.[9]

Caption: General Mechanism of Nucleophilic Addition to a Carbonyl.

Reactions with Carbon Nucleophiles

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. This compound readily reacts with a variety of carbon-based nucleophiles.

Cyanohydrin Formation

The addition of hydrogen cyanide (HCN) to the aldehyde results in the formation of a cyanohydrin. This reaction requires a basic catalyst to generate the cyanide ion (CN⁻), which is the active nucleophile.[7]

Mechanism: The cyanide ion attacks the carbonyl carbon, followed by protonation of the resulting alkoxide by a molecule of HCN, which also regenerates the cyanide catalyst.[7][10]

Experimental Protocol: Synthesis of 2-((Dimethylamino)phenyl)(hydroxy)acetonitrile

-

Setup: In a fume hood, a solution of this compound (1 equivalent) in ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Reagent Preparation: A separate solution of sodium cyanide (NaCN, 1.1 equivalents) in water is prepared.

-

Reaction: The NaCN solution is added dropwise to the aldehyde solution. Subsequently, a solution of sulfuric acid is added slowly to adjust the pH to approximately 4-5, which optimizes the reaction rate.[8][10]

-

Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: The reaction mixture is extracted with diethyl ether. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude cyanohydrin.

Organometallic Reagents: Grignard and Organolithium Addition

Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) compounds, are potent nucleophiles that react with aldehydes to form secondary alcohols.[9][11]

Mechanism: The carbanionic portion of the organometallic reagent attacks the carbonyl carbon to form a magnesium or lithium alkoxide intermediate.[12] An acidic workup is then required to protonate the alkoxide and yield the alcohol product.[9]

Experimental Protocol: Synthesis of 1-(2-(Dimethylamino)phenyl)-1-pentanol

-

Setup: A flame-dried, three-neck flask under an inert atmosphere (nitrogen or argon) is charged with a solution of this compound (1 equivalent) in anhydrous diethyl ether.

-

Reagent Addition: Butylmagnesium bromide (a Grignard reagent, 1.1 equivalents in THF) is added dropwise to the cooled (0 °C) aldehyde solution with vigorous stirring.

-

Reaction: The mixture is allowed to warm to room temperature and stirred for 1-2 hours.

-

Quenching & Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is then extracted with ethyl acetate, and the combined organic phases are washed, dried, and concentrated to afford the secondary alcohol.

Wittig Reaction: Alkene Synthesis

The Wittig reaction is a powerful method for converting aldehydes into alkenes.[13] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent).[14][15]

Mechanism: The reaction proceeds through a concerted [2+2] cycloaddition to form a four-membered ring intermediate called an oxaphosphetane.[13] This unstable intermediate rapidly decomposes to yield the desired alkene and a highly stable triphenylphosphine oxide, which is the driving force for the reaction.[14][15]

Caption: The Wittig Reaction Workflow.

Experimental Protocol: Synthesis of 2-(Dimethlyamino)styrene

-

Ylide Preparation: In a flame-dried flask under nitrogen, methyltriphenylphosphonium bromide (1.1 equivalents) is suspended in anhydrous THF. The suspension is cooled to 0 °C, and a strong base such as n-butyllithium (n-BuLi, 1.05 equivalents) is added dropwise, resulting in the formation of the characteristic orange-red ylide.

-

Reaction: A solution of this compound (1 equivalent) in THF is added slowly to the ylide solution at 0 °C.

-

Completion: The reaction mixture is stirred for several hours at room temperature.

-

Workup: The reaction is quenched with water, and the product is extracted. The crude product is purified by column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.

Reactions with Nitrogen Nucleophiles

The reactivity of this compound with nitrogen nucleophiles is fundamental to the synthesis of a vast array of nitrogen-containing heterocycles.

Imine (Schiff Base) Formation

Primary amines react with aldehydes to form imines, also known as Schiff bases. This is a condensation reaction involving the loss of a water molecule.[5]

Mechanism: The reaction begins with the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. Under slightly acidic conditions, the hydroxyl group of the carbinolamine is protonated, facilitating its elimination as water and the formation of the C=N double bond.

Caption: Mechanism of Schiff Base Formation.

Experimental Protocol: Synthesis of a this compound Schiff Base

-

Setup: Equimolar amounts of this compound and a primary amine (e.g., aniline) are dissolved in a suitable solvent like ethanol or methanol.

-

Catalysis: A catalytic amount of a weak acid, such as acetic acid, is added to facilitate dehydration.

-

Reaction: The mixture is refluxed for 2-4 hours.

-

Isolation: Upon cooling, the Schiff base product often crystallizes out of the solution. The solid is collected by vacuum filtration, washed with cold solvent, and dried.

The Friedländer Annulation for Quinolines

The Friedländer synthesis is a classic method for constructing quinoline rings. It involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone).[16][17]

Mechanism: The reaction can be catalyzed by either acid or base. It typically begins with an aldol-type condensation between the enolate of the ketone and the 2-aminoaryl aldehyde. The resulting intermediate then undergoes an intramolecular cyclization via nucleophilic attack of the amino group on the ketone carbonyl, followed by dehydration to form the aromatic quinoline ring.[16][17]

Experimental Protocol: General Friedländer Synthesis

-

Reactants: A 2-aminoaryl aldehyde (1 equivalent) and a ketone with α-hydrogens (e.g., cyclohexanone, 1.1 equivalents) are mixed.

-

Catalyst/Conditions: A base such as potassium hydroxide or an acid like p-toluenesulfonic acid is added.[17] The reaction can be run in a solvent or under solvent-free conditions, often with heating or microwave irradiation.[17]

-

Monitoring & Workup: The reaction is monitored by TLC. After completion, the mixture is cooled, and the product is isolated by crystallization or column chromatography.

The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that synthesizes tetrahydroisoquinolines and related structures.[18][19] It involves the condensation of a β-arylethylamine with an aldehyde, followed by ring closure.[18]

Mechanism:

-

Imine/Iminium Formation: The aldehyde and the β-arylethylamine first form a Schiff base, which is then protonated under acidic conditions to generate a highly electrophilic iminium ion.[18][20]

-

Intramolecular Cyclization: The electron-rich aromatic ring of the β-arylethylamine moiety then acts as an intramolecular nucleophile, attacking the iminium carbon in an electrophilic aromatic substitution-type reaction to form the new ring.[20][21]

Caption: Key Stages of the Pictet-Spengler Reaction.

Summary of Reactions

| Nucleophile Class | Specific Nucleophile | Resulting Functional Group | Key Conditions |

| Carbon | Cyanide (CN⁻) | Cyanohydrin | pH 4-5 |

| Grignard (R-MgX) | Secondary Alcohol | Anhydrous, inert atm.; acidic workup | |

| Organolithium (R-Li) | Secondary Alcohol | Anhydrous, inert atm.; acidic workup | |

| Phosphorus Ylide | Alkene | Anhydrous, inert atm.; strong base | |

| Nitrogen | Primary Amine (R-NH₂) | Imine (Schiff Base) | Mild acid catalyst, heat |

| Enolate (from Ketone) | Quinolines (Friedländer) | Acid or base catalyst, heat | |

| β-Arylethylamine | Tetrahydroisoquinolines (Pictet-Spengler) | Acid catalyst |

Conclusion

This compound demonstrates remarkable versatility as a synthetic building block. Its reactivity is dominated by the electrophilic nature of its carbonyl group, which readily undergoes addition reactions with a wide range of carbon and nitrogen nucleophiles. The presence of the ortho-dimethylamino group not only modulates the electronic properties of the molecule but also enables its participation in powerful intramolecular cyclization reactions like the Friedländer and Pictet-Spengler syntheses. A thorough understanding of these reaction mechanisms is crucial for leveraging this compound in the design and development of complex molecular architectures for the pharmaceutical and materials science industries.

References

- 1. CAS 579-72-6: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound | 579-72-6 | AAA57972 [biosynth.com]

- 4. rheniumshop.co.il [rheniumshop.co.il]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Nucleophilic addition of hydrogen cyanide to aldehydes ketones hydrolysis of hydroxynitrile to carboxylic acid stereochemistry of nucleophilic addition advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Wittig reaction - Wikipedia [en.wikipedia.org]

- 14. Wittig Reaction [organic-chemistry.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 17. Friedlaender Synthesis [organic-chemistry.org]

- 18. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 19. grokipedia.com [grokipedia.com]

- 20. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]

- 21. The Pictet-Spengler Reaction [ebrary.net]

An In-depth Technical Guide to the Hydrolysis of 2-(Dimethylamino)benzaldehyde Schiff Bases

Introduction: The Significance of Imine Bonds in Modern Chemistry

Schiff bases, characterized by the presence of a carbon-nitrogen double bond (azomethine group), are a cornerstone of modern organic and medicinal chemistry.[1] Their versatile nature stems from the reversible formation and hydrolysis of the imine bond, a property that has been ingeniously exploited in various applications, from synthetic intermediates to dynamic drug delivery systems.[2][3][4][5] Among the vast family of Schiff bases, those derived from 2-(Dimethylamino)benzaldehyde have garnered significant attention. The presence of the electron-donating dimethylamino group at the ortho position of the benzene ring introduces unique electronic and steric effects that modulate the stability and reactivity of the imine bond. This guide provides a comprehensive technical overview of the hydrolysis of this compound Schiff bases, offering field-proven insights for researchers, scientists, and drug development professionals.

Synthesis of this compound Schiff Bases: A Practical Approach

The synthesis of Schiff bases is typically a straightforward condensation reaction between a primary amine and an aldehyde or ketone.[1] In the context of this compound Schiff bases, the reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of this compound, followed by dehydration to form the imine.[6][7][8]

General Synthetic Protocol